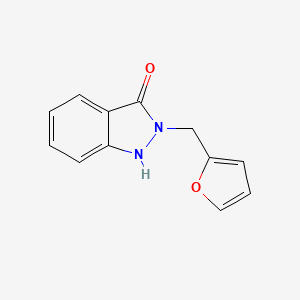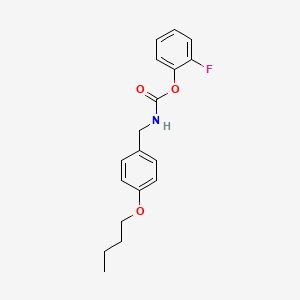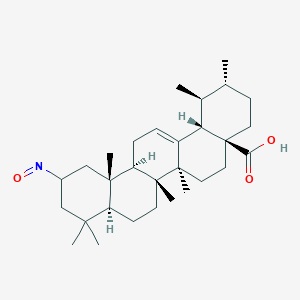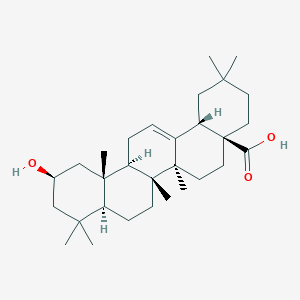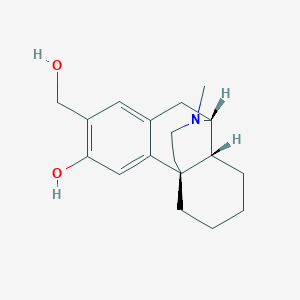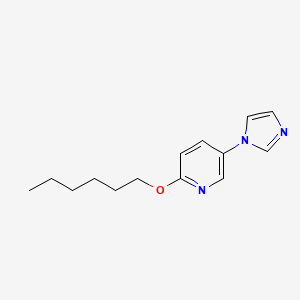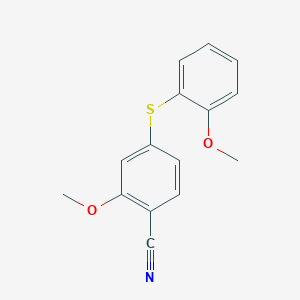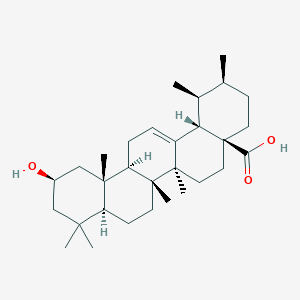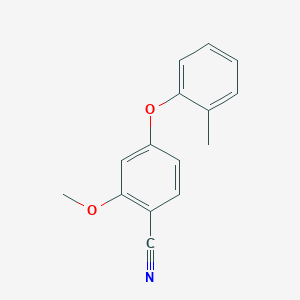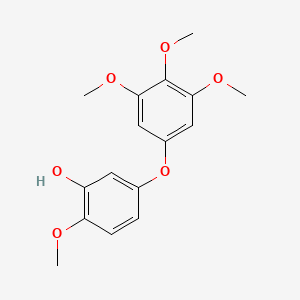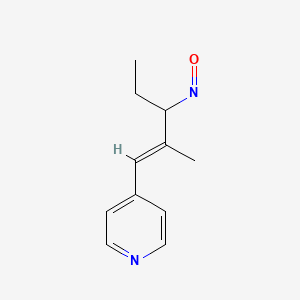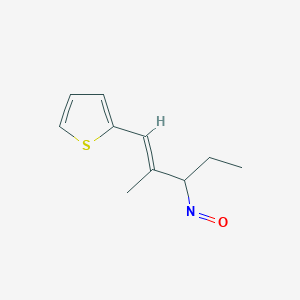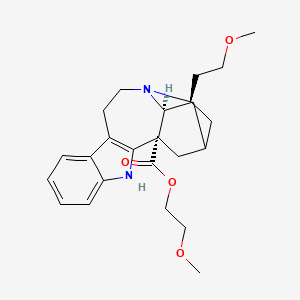
2-Methoxyethyl 18-methoxycoronaridinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 18-methoxycoronaridinate is a second-generation synthetic derivative of ibogaine. It was developed by a research team led by pharmacologist Stanley D. Glick from Albany Medical College and chemist Martin E. Kuehne from the University of Vermont . This compound has shown significant potential in reducing self-administration of morphine and methamphetamine in animal studies .
Preparation Methods
The synthesis of 2-Methoxyethyl 18-methoxycoronaridinate involves several stepsThe reaction conditions often include refluxing the mixture, treating it with concentrated hydrochloric acid, and cooling it to specific temperatures . Industrial production methods may involve similar steps but on a larger scale, with additional purification and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
2-Methoxyethyl 18-methoxycoronaridinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular oxygen, bis(2-methoxyethyl)ether, and other catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenative coupling can lead to the formation of diverse dihydroisoquinolinoquinazolinones and other analogues .
Scientific Research Applications
2-Methoxyethyl 18-methoxycoronaridinate has a wide range of scientific research applications. In chemistry, it is used as a selective α3β4 nicotinic acetylcholine antagonist and an NMDA antagonist . In biology and medicine, it has shown potential as an anti-addictive agent, reducing the self-administration of drugs like morphine and methamphetamine . Its unique properties also make it valuable in the study of drug addiction and the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 18-methoxycoronaridinate involves its interaction with specific molecular targets and pathways. It acts primarily as a selective α3β4 nicotinic acetylcholine antagonist, which helps reduce drug self-administration . Additionally, it has a slightly stronger effect as an NMDA antagonist compared to its related compound, 18-methoxycoronaridine . Its effects on opioid receptors are weaker, except for the kappa opioid receptor, where it has a slightly higher affinity .
Comparison with Similar Compounds
2-Methoxyethyl 18-methoxycoronaridinate is similar to other compounds like 18-methoxycoronaridine, coronaridine, ibogaine, noribogaine, and voacangine . it is unique in its higher potency by weight and its selective antagonistic effects on specific receptors . This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H32N2O4 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-methoxyethyl (1S,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C24H32N2O4/c1-28-10-8-17-13-16-14-24(23(27)30-12-11-29-2)21-19(7-9-26(15-16)22(17)24)18-5-3-4-6-20(18)25-21/h3-6,16-17,22,25H,7-15H2,1-2H3/t16?,17-,22-,24+/m0/s1 |
InChI Key |
OLFXZBDPKBSIPG-SAJNPJMVSA-N |
Isomeric SMILES |
COCC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OCCOC |
Canonical SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


